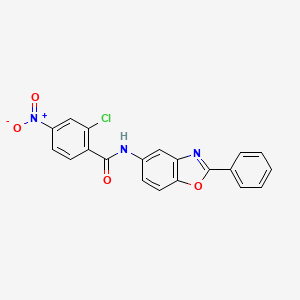
3-bromo-2-hydroxy-5-nitrobenzaldehyde 1,3-benzothiazol-2-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-2-hydroxy-5-nitrobenzaldehyde 1,3-benzothiazol-2-ylhydrazone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BNH and has been synthesized using various methods. The purpose of
Applications De Recherche Scientifique
BNH has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BNH has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, BNH has been studied for its potential use as a fluorescent probe in the detection of metal ions. In environmental science, BNH has been investigated for its potential use in wastewater treatment.
Mécanisme D'action
The mechanism of action of BNH is not fully understood. However, it has been suggested that BNH exerts its anticancer activity by inducing apoptosis in cancer cells. BNH has also been shown to bind to metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of BNH are still being studied. However, it has been reported that BNH has low toxicity and does not exhibit significant cytotoxicity towards normal cells. BNH has also been shown to exhibit antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BNH in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is its complex synthesis process, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of BNH. One direction is the investigation of its potential as an anticancer agent in combination with other chemotherapeutic agents. Another direction is the development of more efficient synthesis methods for BNH. Additionally, the use of BNH as a fluorescent probe in environmental science applications warrants further investigation.
Conclusion
In conclusion, BNH is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of BNH is a complex process, and its mechanism of action is not fully understood. BNH has been investigated for its potential as an anticancer agent, fluorescent probe, and wastewater treatment agent. Further research is needed to fully understand the biochemical and physiological effects of BNH and to develop more efficient synthesis methods.
Méthodes De Synthèse
BNH has been synthesized using various methods, including the reaction of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 1,3-benzothiazol-2-ylhydrazine in the presence of a catalyst. Another method involves the reaction of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 1,3-benzothiazol-2-amine in the presence of a reducing agent. The synthesis of BNH is a complex process that requires careful consideration of the reaction conditions.
Propriétés
IUPAC Name |
2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-bromo-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O3S/c15-10-6-9(19(21)22)5-8(13(10)20)7-16-18-14-17-11-3-1-2-4-12(11)23-14/h1-7,20H,(H,17,18)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUGZYSLQLOETM-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-6-bromo-4-nitrophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-hydroxyethyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5970889.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-(phenyldiazenyl)aniline](/img/structure/B5970892.png)

![ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate](/img/structure/B5970904.png)
![(3'R*,4'R*)-1'-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5970905.png)

![1-methyl-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B5970919.png)
![2-(4-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}phenyl)-5-fluoro-6-methylpyrimidin-4(3H)-one](/img/structure/B5970934.png)

![N-(3-fluoro-4-methylbenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5970940.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxy-1-methylethyl)acetamide](/img/structure/B5970944.png)

![4-(2,4-dimethoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970960.png)
![N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5970971.png)